

Application Notes & Protocols: A Computational and Thermochemical Investigation of 2(5H)-Thiophenone

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Compound of Interest

Compound Name: 2(5H)-Thiophenone

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Abstract

2(5H)-Thiophenone, a sulfur-containing heterocyclic compound, serves as a valuable scaffold in medicinal chemistry and organic synthesis.[1] Its chemical behavior, stability, and potential for derivatization are of significant interest in the development of novel therapeutic agents and functional materials. A thorough understanding of its electronic structure and energetic properties is paramount for predicting its reactivity and designing synthetic pathways. This guide provides a detailed exposition of the computational and thermochemical methodologies employed to characterize **2(5H)-Thiophenone**, offering both theoretical insights and practical, step-by-step protocols for researchers in the field.

Introduction to 2(5H)-Thiophenone: A Molecule of Interest

2(5H)-Thiophenone (C₄H₄OS) is a five-membered heterocyclic ketone.[2] Its structure is of academic interest, and it is known to exist in a tautomeric equilibrium with its enol form, 2-hydroxythiophene, with the keto form being predominant at room temperature.[1] The degree of conjugation between the sulfur lone-pair and the carbonyl π -orbital significantly influences its electronic properties and reactivity.[1][3] This molecule and its derivatives are key intermediates

in organic synthesis, participating in reactions such as oxidation, reduction, and electrophilic substitution to form more complex molecular architectures.^[1]

This document outlines a dual approach to characterizing **2(5H)-Thiophenone**:

- **Computational Modeling:** Utilizing Density Functional Theory (DFT) to probe the molecule's electronic structure, vibrational frequencies, and spectroscopic properties.
- **Experimental Thermochemistry:** Employing calorimetric techniques to determine fundamental thermodynamic parameters, such as the enthalpy of formation and vaporization.

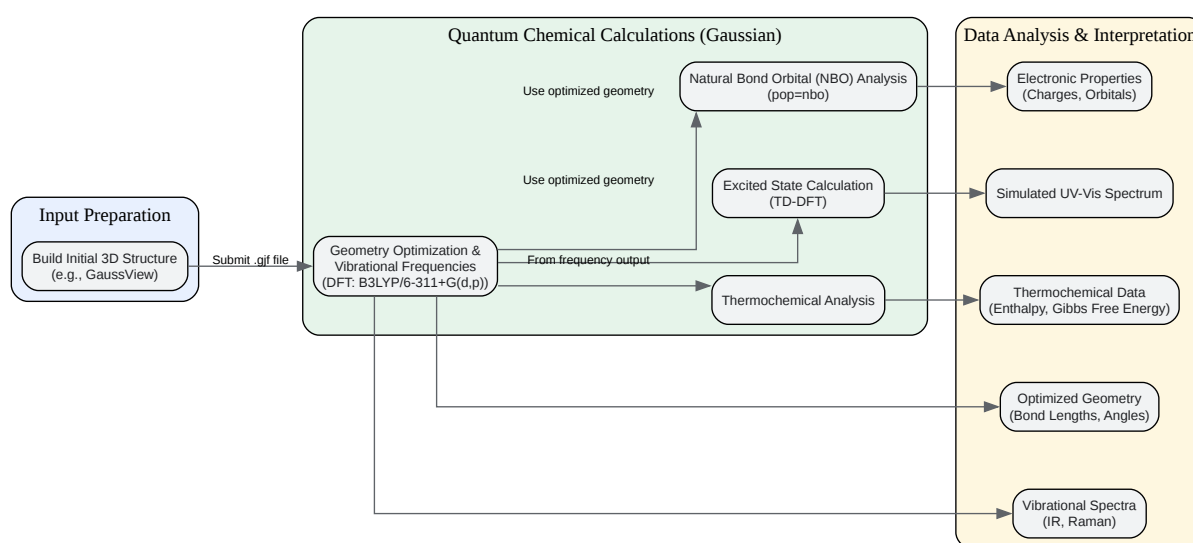
By integrating these theoretical and experimental approaches, we can construct a comprehensive and validated profile of **2(5H)-Thiophenone**, providing a solid foundation for its application in drug discovery and materials science.

Computational Chemistry Protocols for 2(5H)-Thiophenone

Computational chemistry, particularly DFT, has proven to be a powerful tool for understanding and predicting the structure, stability, and reactivity of organic molecules.^{[4][5]} The following protocols are designed to be executed using the Gaussian software suite, a widely used program in computational chemistry.^{[6][7]}

Workflow for Computational Analysis

The following diagram illustrates the sequential workflow for the computational study of **2(5H)-Thiophenone**.



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Caption: Computational workflow for **2(5H)-Thiophenone** analysis.

Protocol 1: Geometry Optimization and Vibrational Frequency Calculation

This protocol aims to find the minimum energy structure of **2(5H)-Thiophenone** and confirm it is a true minimum by calculating its vibrational frequencies.

Rationale: An optimized geometry is crucial for accurate calculation of all other molecular properties. Frequency calculations confirm that the structure is a stable point on the potential energy surface (no imaginary frequencies) and provide thermochemical data.^{[8][9]}

Step-by-Step Procedure:

- **Build the Molecule:** Construct the 3D structure of **2(5H)-Thiophenone** using a molecular editor like GaussView.
- **Create Gaussian Input File:** Prepare a Gaussian input file (.gjf or .com) with the following structure:[\[8\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)
 - %nprocshared=4: Specifies the number of CPU cores to use.
 - %mem=8GB: Allocates memory for the calculation.
 - %chk=thiophenone_opt_freq.chk: Creates a checkpoint file to store results.
 - #p Opt Freq B3LYP/6-311+G(d,p): This is the route section.
 - Opt: Requests a geometry optimization.
 - Freq: Requests a frequency calculation.
 - B3LYP/6-311+G(d,p): Specifies the DFT functional (B3LYP) and basis set (6-311+G(d,p)), a common choice for good accuracy with organic molecules.[\[13\]](#)[\[14\]](#)
 - 0 1: Specifies the charge (0) and spin multiplicity (1 for a singlet state).
- **Run the Calculation:** Submit the input file to Gaussian.
- **Analyze the Output:**
 - Confirm successful completion by looking for "Normal termination of Gaussian" at the end of the output (.log) file.
 - Verify that there are no imaginary frequencies, confirming a minimum energy structure.
 - Extract optimized Cartesian coordinates, bond lengths, and bond angles.

Protocol 2: Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the electronic structure in terms of localized bonds, lone pairs, and atomic charges.[\[3\]](#)[\[15\]](#)

Rationale: This analysis helps in understanding charge distribution and donor-acceptor interactions, which are key to predicting reactivity.[\[4\]](#)[\[16\]](#)

Step-by-Step Procedure:

- **Modify Input File:** Use the optimized geometry from the previous step and modify the route section:
 - **Pop=NBO:** Requests a full Natural Bond Orbital analysis.[\[3\]](#)
- **Run and Analyze:** Execute the Gaussian job and analyze the NBO section in the output file to obtain natural atomic charges, hybridization, and information on orbital interactions.

Protocol 3: Simulating the UV-Vis Spectrum

Time-Dependent DFT (TD-DFT) can be used to calculate electronic excitation energies and oscillator strengths, allowing for the simulation of a UV-Vis spectrum.[\[6\]](#)[\[17\]](#)

Rationale: The simulated spectrum can be compared with experimental data to validate the computational model and assign electronic transitions.

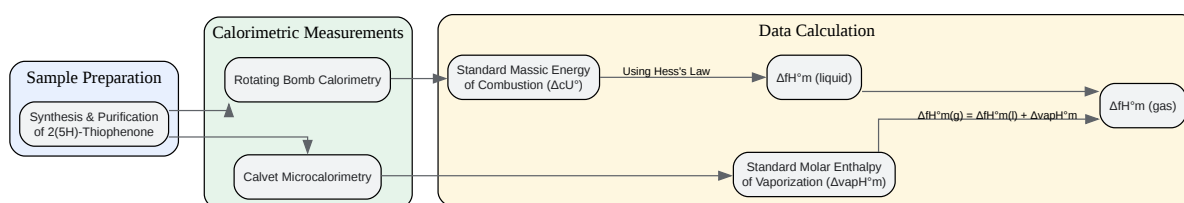
Step-by-Step Procedure:

- **Modify Input File:** Using the optimized geometry, set up the following input file:
 - **TD(NStates=10):** Requests a TD-DFT calculation for the first 10 excited states.[\[1\]](#)[\[18\]](#)
- **Run and Analyze:** After the calculation completes, extract the excitation energies (in nm) and oscillator strengths (f) for each transition from the output file.[\[17\]](#) This data can then be used with software like GaussView or other plotting programs to generate a simulated spectrum with Gaussian broadening.[\[1\]](#)[\[17\]](#)

Thermochemical Study Protocols

Experimental thermochemistry provides benchmark data to validate computational results and determines key physical properties. The protocols below describe methods to obtain the standard molar enthalpy of formation ($\Delta_f H^\circ_m$) and the standard molar enthalpy of vaporization ($\Delta_{\text{vap}} H^\circ_m$).

Workflow for Thermochemical Analysis



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Caption: Experimental workflow for thermochemical analysis.

Protocol 4: Determination of Enthalpy of Formation via Rotating Bomb Calorimetry

This protocol determines the standard massic energy of combustion, from which the standard enthalpy of formation in the liquid phase is derived.

Rationale: Rotating bomb calorimetry is the standard method for determining the energy of combustion for sulfur-containing organic compounds. The rotation ensures that the sulfuric acid produced upon combustion dissolves uniformly in the initial bomb solution, leading to a well-defined final state.

Step-by-Step Procedure:

- Sample Preparation:

- Synthesize and purify **2(5H)-Thiophenone**. A common route involves the reaction of mucochloric or mucobromic acid with a sulfur source.[\[11\]](#)[\[19\]](#)[\[20\]](#)[\[21\]](#)
- Accurately weigh a sample (approx. 0.5-1.0 g) into a crucible.
- Prepare the bomb by adding a specific amount of distilled water (e.g., 1 cm³).
- Bomb Assembly:
 - Place the crucible in the bomb head.
 - Attach a cotton fuse to the ignition wire, ensuring it makes contact with the sample.
 - Seal the bomb and purge it with oxygen.
 - Pressurize the bomb with high-purity oxygen to approximately 30 atm.[\[2\]](#)[\[22\]](#)
- Calorimetric Measurement:
 - Submerge the sealed bomb in the calorimeter bucket containing a known mass of water.
 - Allow the system to reach thermal equilibrium.
 - Ignite the sample and record the temperature change over time until a final thermal equilibrium is reached.[\[2\]](#)
- Data Analysis:
 - Calculate the corrected temperature rise, accounting for heat exchange with the surroundings.
 - Determine the total energy change using the energy equivalent of the calorimeter (calibrated with a standard like benzoic acid).
 - Apply corrections for the formation of nitric acid and sulfuric acid to calculate the standard massic energy of combustion ($\Delta_c u^\circ$).
 - Use Hess's Law and known standard enthalpies of formation for CO₂(g) and H₂O(l) to calculate the standard molar enthalpy of formation of **2(5H)-Thiophenone** in the liquid

phase ($\Delta_f H^\circ_m(l)$).

Protocol 5: Determination of Enthalpy of Vaporization via Calvet Microcalorimetry

This protocol measures the enthalpy of vaporization by quantifying the heat absorbed during the phase transition from liquid to gas.

Rationale: Calvet microcalorimetry is a highly sensitive technique suitable for measuring phase transition enthalpies of small sample sizes.[\[6\]](#)[\[23\]](#)[\[24\]](#)

Step-by-Step Procedure:

- Sample Preparation: Place a small, accurately weighed sample (1-5 mg) of **2(5H)-Thiophenone** into a sample cell.[\[23\]](#)
- Measurement:
 - Place the sample cell and a reference cell into the Calvet microcalorimeter operating at a constant temperature (e.g., 298.15 K).
 - Allow the sample to reach thermal equilibrium.
 - Evacuate the sample cell to induce vaporization. The instrument measures the heat flow required to maintain a zero temperature difference between the sample and reference cells.[\[23\]](#)
 - The integrated heat flow over time gives the energy of vaporization.
- Calibration and Calculation:
 - Calibrate the instrument by dissipating a known amount of electrical energy within the cell.[\[23\]](#)
 - Calculate the standard molar enthalpy of vaporization ($\Delta_{\text{vap}} H^\circ_m$) from the measured energy and the molar mass of the sample.

Data Presentation and Interpretation

The data obtained from the computational and experimental protocols should be systematically organized for comparison and interpretation.

Calculated Molecular Properties

The following table summarizes key data obtained from DFT calculations.

Property	Calculated Value (B3LYP/6-311+G(d,p))	Experimental/Reference Value
C=O Bond Length (Å)	Value	Value
C=C Bond Length (Å)	Value	Value
C-S Bond Length (Å)	Value	Value
C=O Stretch Freq. (cm ⁻¹)	Value	Value
HOMO Energy (eV)	Value	-
LUMO Energy (eV)	Value	-
HOMO-LUMO Gap (eV)	Value	-
Dipole Moment (Debye)	Value	-
λ _{max} (nm) from TD-DFT	Value	Value

(Note: "Value" should be replaced with actual data from calculations and literature sources where available.)

Thermochemical Data

The following table presents the experimentally determined and computationally derived thermochemical values for **2(5H)-Thiophenone** at 298.15 K.

Thermochemical Parameter	Experimental Value (kJ·mol ⁻¹)	Computationally Derived Value (kJ·mol ⁻¹)
Standard Molar Enthalpy of Combustion, $\Delta_c H^\circ_m(l)$	Value	-
Standard Molar Enthalpy of Formation, $\Delta_f H^\circ_m(l)$	Value	Value
Standard Molar Enthalpy of Vaporization, $\Delta_{vap} H^\circ_m$	Value	Value
Standard Molar Enthalpy of Formation, $\Delta_f H^\circ_m(g)$	Value	Value

(Note: "Value" should be replaced with actual data. Gas-phase enthalpy of formation is derived from the liquid-phase value and the enthalpy of vaporization.)[6]

Conclusion

The integrated computational and experimental protocols detailed in this guide provide a robust framework for the comprehensive characterization of **2(5H)-Thiophenone**. By following these methodologies, researchers can obtain reliable data on the molecule's structural, electronic, and thermochemical properties. This foundational knowledge is indispensable for modulating its reactivity, predicting its behavior in biological systems, and designing novel derivatives for applications in medicinal chemistry and materials science. The self-validating nature of comparing high-level computational results with precise experimental data ensures a high degree of confidence in the scientific conclusions drawn.

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